Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate is a chemical compound that features a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can be applied under various conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.
Scientific Research Applications
Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate has several scientific research applications:
Biology: The compound’s unique structural properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Mechanism of Action
The mechanism by which Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyridines and related heterocycles. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9F2NO3 |
---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
methyl 3-[2-(difluoromethyl)pyridin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C10H9F2NO3/c1-16-8(15)5-7(14)6-3-2-4-13-9(6)10(11)12/h2-4,10H,5H2,1H3 |
InChI Key |
WIECFFQIUBKBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(N=CC=C1)C(F)F |
Origin of Product |
United States |
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